2-((4-chlorophenyl)thio)-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride
Description
This compound is a structurally complex acetamide derivative featuring a 4-chlorophenylthio moiety, a 3-(dimethylamino)propyl chain, and a 4-fluorobenzo[d]thiazol-2-yl group. Its molecular formula is C₂₀H₂₂Cl₂FN₃O₂S, with a molecular weight of 458.4 g/mol . The presence of the dimethylamino group enhances solubility in polar solvents, while the fluorobenzo[d]thiazol moiety contributes to its bioactivity, particularly in targeting enzyme systems or receptors associated with neurological or antimicrobial pathways . The hydrochloride salt form improves stability and bioavailability, a common strategy in pharmaceutical chemistry.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClFN3OS2.ClH/c1-24(2)11-4-12-25(18(26)13-27-15-9-7-14(21)8-10-15)20-23-19-16(22)5-3-6-17(19)28-20;/h3,5-10H,4,11-13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPIZAMKCCXXFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(C=CC=C2S1)F)C(=O)CSC3=CC=C(C=C3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2FN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-chlorophenyl)thio)-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride (referred to as "compound X") is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and other pharmacological properties.
Chemical Structure and Properties
Compound X is characterized by a complex structure that includes a benzothiazole moiety, which is known for its diverse biological activities. The presence of the thioether group and the dimethylamino propyl chain enhances its lipophilicity and may influence its interaction with biological targets.
-
Anticancer Activity :
- Compound X exhibits significant cytotoxic effects against several cancer cell lines. Studies have shown that it can inhibit cell proliferation in human-derived breast (MCF-7), colon (HT-29), and lung (A549) cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of key signaling pathways such as the MAPK/ERK pathway and the PI3K/AKT pathway .
- The compound has been found to generate reactive oxygen species (ROS), leading to oxidative stress in cancer cells, which contributes to its cytotoxic effects .
-
Proteomic Effects :
- A proteomic analysis indicated that treatment with compound X alters the expression levels of numerous proteins involved in cell survival, metabolism, and apoptosis. Notably, proteins related to energy metabolism and detoxification processes were significantly impacted, suggesting a multifaceted mode of action .
Efficacy Studies
Several in vitro studies have been conducted to evaluate the efficacy of compound X:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Induction of apoptosis |
| HT-29 | 15 | Cell cycle arrest |
| A549 | 12 | ROS generation |
| C6 (Rat glioma) | 8 | Inhibition of metabolic pathways |
Table 1 : Summary of cytotoxic effects of compound X on various cancer cell lines.
Case Studies
- Study on MCF-7 Cells : In a recent study, MCF-7 cells treated with compound X showed a dose-dependent increase in apoptotic markers, including cleaved caspase-3 and PARP. Flow cytometry analysis confirmed significant increases in early and late apoptotic cells upon treatment with 10 µM concentration .
- HT-29 Cell Line Investigation : Another study highlighted that HT-29 cells exhibited G1 phase arrest when treated with compound X. The expression levels of cyclin D1 were downregulated, indicating disruption in cell cycle progression .
Pharmacological Properties
In addition to its anticancer properties, compound X has shown potential in other areas:
- Anti-inflammatory Effects : Preliminary studies suggest that compound X may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
- Antimicrobial Activity : Some derivatives related to benzothiazole structures have demonstrated antimicrobial properties against various pathogens, indicating that compound X might also exhibit similar activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ primarily in substituent positions, heterocyclic systems, or amine side chains. Below is a comparative analysis based on spectroscopic data, molecular properties, and bioactivity:
Table 1: Structural and Molecular Comparison
Key Findings from Comparative Studies
Substituent Position Effects: The 4-fluorobenzo[d]thiazol group in the target compound (vs. 6-F in ) alters electron distribution, impacting binding affinity to targets like kinase enzymes. The 4-F position enhances steric compatibility with hydrophobic enzyme pockets .
Amine Chain Modifications: The dimethylaminopropyl chain in the target compound offers superior basicity compared to the morpholinopropyl group in , affecting protonation states and membrane permeability . Morpholine-containing analogs (e.g., ) exhibit longer plasma half-lives due to slower metabolic degradation of the morpholine ring, but reduced CNS penetration compared to dimethylamino derivatives .
Spectroscopic Differentiation: IR Spectroscopy: The absence of νC=O bands (~1660–1680 cm⁻¹) in triazole derivatives (e.g., ) contrasts with the target compound’s acetamide C=O stretch (~1680 cm⁻¹), confirming structural divergence . NMR Analysis: Chemical shifts in regions corresponding to the fluorobenzo[d]thiazol moiety (δ 7.2–8.1 ppm for aromatic protons) distinguish it from non-fluorinated thiazol analogs (δ 6.8–7.5 ppm) .
Bioactivity Trends: Thioacetamide derivatives (e.g., target compound) show enhanced antimicrobial activity against Gram-positive bacteria compared to oxygenated analogs (phenoxy derivatives), likely due to sulfur’s redox activity . Simpler thiazol-2-yl acetamides (e.g., ) lack the tertiary amine chain, resulting in lower cytotoxicity but also reduced target specificity .
Table 2: Bioactivity Comparison
Q & A
Q. Assay Recommendations :
- Enzyme Inhibition : Use acetylcholinesterase (AChE) assays (Ellman’s method) for neuroactivity screening .
- Antimicrobial Testing : Follow CLSI guidelines for MIC determination against S. aureus and E. coli .
Advanced: How to investigate the mechanism of action for observed biological activity?
Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., AChE or kinase domains) .
- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
- Cellular Assays : Measure apoptosis (Annexin V/PI staining) or ROS generation in cancer cell lines .
Advanced: How to design an experimental workflow for optimizing reaction conditions?
Answer:
Adopt a Design of Experiments (DoE) approach (see ):
- Variables : Temperature (40–80°C), catalyst loading (0.5–2.0 eq.), solvent (DMF vs. THF).
- Response Surface Methodology (RSM) : Use Minitab or JMP to model interactions and predict optimal conditions .
- Validation : Confirm reproducibility with triplicate runs at predicted optima.
Basic: What safety precautions are critical during synthesis and handling?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
